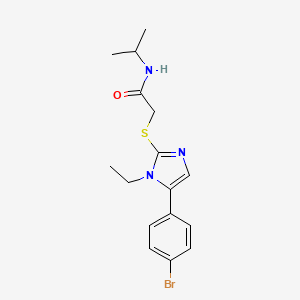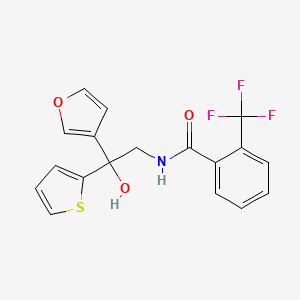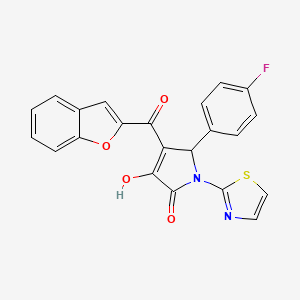
1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-31020028, is a small molecule inhibitor that has gained significant attention in the field of neuroscience research due to its potential in treating various neurological disorders.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The compound's structure, incorporating a pyrimidine moiety, is significant in medicinal chemistry, especially in the design of molecules with potential therapeutic effects. The pyrimidine ring is a common feature in many pharmaceuticals, suggesting its importance in drug design. For instance, research has demonstrated various synthetic approaches and biological evaluations for compounds incorporating pyrimidine, indicating their potential in treating diseases or as biological probes (El-Subbagh et al., 2000).
Drug Metabolism Studies
Investigations into the metabolism, excretion, and pharmacokinetics of related compounds provide insights into how they are processed in biological systems. For example, a study on the metabolism of a dipeptidyl peptidase IV inhibitor, which shares structural similarities with the compound , highlighted its elimination pathways and metabolic transformations, providing a foundation for understanding the metabolic fate of similar compounds (Sharma et al., 2012).
Synthesis of Antibacterial Compounds
The synthesis and evaluation of piperidine-containing pyrimidine derivatives for their antibacterial activity underline the significance of such structures in developing new antimicrobial agents. These studies reveal the compound's potential as a scaffold for creating molecules with antibacterial properties, highlighting its application in addressing bacterial resistance issues (Merugu et al., 2010).
Hydrogen-Bonding Patterns and Self-Assembly
The investigation of hydrogen-bonding patterns in enaminones related to the compound shows the importance of structural analysis in understanding the compound's behavior in solid state and potential for self-assembly. Such studies are crucial for the design of materials with specific properties, including pharmaceutical formulations (Balderson et al., 2007).
Propriétés
IUPAC Name |
1-(3-pyrimidin-2-yloxypiperidin-1-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(12-18-8-1-2-9-18)19-10-3-5-13(11-19)21-15-16-6-4-7-17-15/h1-2,4,6-9,13H,3,5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVGJUOWIZXAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)
![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)

![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)


![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)